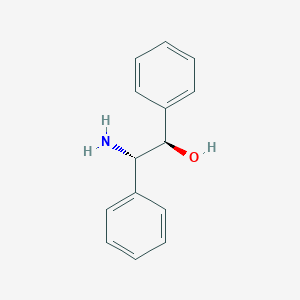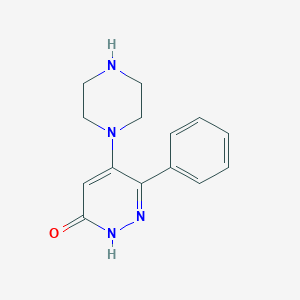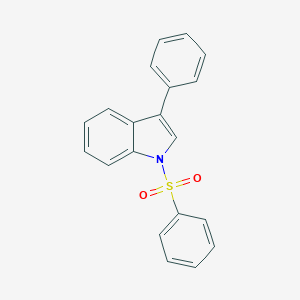
3-Phenyl-1-(phenylsulfonyl)indole
Vue d'ensemble
Description
3-Phenyl-1-(phenylsulfonyl)indole is a chemical compound with the molecular formula C20H15NO2S . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 3-Phenyl-1-(phenylsulfonyl)indole derivatives has been reported in various studies . For instance, three new 1-(phenylsulfonyl)indole derivatives, 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole, 2-benzyl-1-(phenylsulfonyl)indole, and 3-trimethylsilylethynyl-1-(phenylsulfonyl)indole, have been synthesized . The synthesis of these derivatives involves various chemical reactions, including electrophilic substitution .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-(phenylsulfonyl)indole is characterized by the presence of an indole skeleton with different ligands attached to the 2- and 3-sites of the indole ring . The angle between the mean planes of the indole and benzyl groups varies depending on the specific derivative .Chemical Reactions Analysis
Indole and its derivatives, including 3-Phenyl-1-(phenylsulfonyl)indole, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical And Chemical Properties Analysis
3-Phenyl-1-(phenylsulfonyl)indole has a molecular weight of 333.4 and a predicted density of 1.22±0.1 g/cm3 . Its melting point is reported to be 144-146 °C .Applications De Recherche Scientifique
1. Structural Analysis and Crystallography
3-Phenyl-1-(phenylsulfonyl)indole and its derivatives have been extensively studied in crystallography. For instance, (Jasinski, Rinderspacher, & Gribble, 2009) explored the crystal structures of three new derivatives, revealing their geometric and packing parameters. Similarly, (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017) synthesized new derivatives and determined their structures using X-ray crystallography.
2. Chemistry and Synthesis
Several studies focus on the chemical synthesis and reactivity of 3-Phenyl-1-(phenylsulfonyl)indole derivatives. For example, (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010) showed that bis(phenylsulfonyl)-1H-indole is a novel electron-deficient indole, undergoing nucleophilic attack at C-3. In another study, (Gribble, Jiang, & Liu, 2002) developed an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles.
3. Interaction with DNA
Research by (Sivaraman, Subramanian, Velmurugan, Subramanian, & Seetharaman, 1996) investigated the interaction of a specific 3-phenyl-1-(phenylsulfonyl)indole derivative with calf thymus DNA, providing insights into its potential biological applications.
4. Computational and Theoretical Studies
Studies have also applied computational methods to understand these compounds. (Montgomery, Lopchuk, Gribble, & Jasinski, 2015) performed Density Functional Theory (DFT) calculations on cyano(phenylsulfonyl)indoles, correlating molecular orbital energies with electronic transitions.
Safety And Hazards
According to the safety data sheet, 1-(Phenylsulfonyl)indole, which is structurally similar to 3-Phenyl-1-(phenylsulfonyl)indole, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Orientations Futures
The synthesis and study of 3-Phenyl-1-(phenylsulfonyl)indole and its derivatives continue to be an area of interest in chemical research due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly synthesis methods .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXNNNXVKQSHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455583 | |
| Record name | 1-benzenesulfonyl-3-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(phenylsulfonyl)indole | |
CAS RN |
153827-73-7 | |
| Record name | 1-benzenesulfonyl-3-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

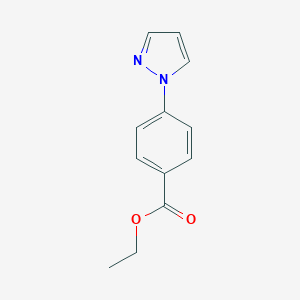
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
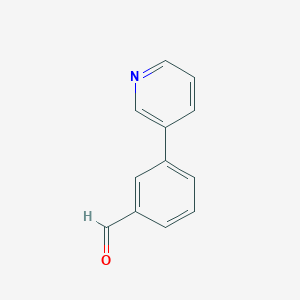
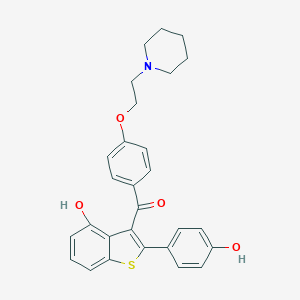
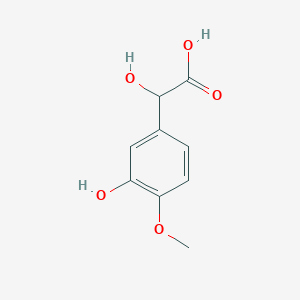
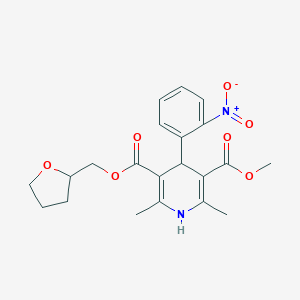
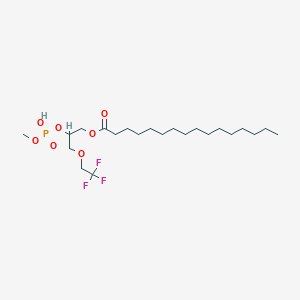
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
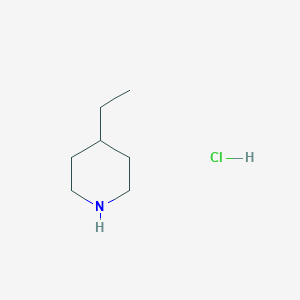
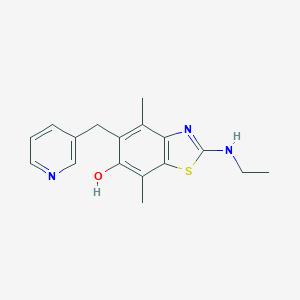
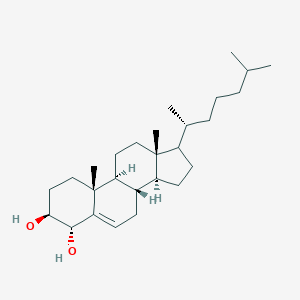
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
